molecular formula C9H18N2O2 B15366563 4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso- CAS No. 55556-90-6

4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso-

Cat. No.: B15366563
CAS No.: 55556-90-6
M. Wt: 186.25 g/mol
InChI Key: HPPPSDMCJYQZMZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso- (CAS 640-01-7) is a nitroso-functionalized piperidine derivative with a hydroxyl group at position 4 and four methyl groups at positions 2 and 6. Its molecular formula is C₉H₁₈N₂O₂, and it has a molecular weight of 186.25 g/mol . The compound is classified under GHS hazard class 8 (corrosive) and requires careful handling due to its irritant properties .

Applications are inferred from related compounds: nitroso groups are critical in rubber vulcanization accelerators and as intermediates in pharmaceuticals .

Properties

CAS No.

55556-90-6

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-nitrosopiperidin-4-ol

InChI

InChI=1S/C9H18N2O2/c1-8(2)5-7(12)6-9(3,4)11(8)10-13/h7,12H,5-6H2,1-4H3

InChI Key

HPPPSDMCJYQZMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1N=O)(C)C)O)C

Origin of Product

United States

Biological Activity

4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso- (CAS No. 55556-20-8) is a synthetic compound that exhibits unique biological activities due to its structural characteristics. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a hydroxyl group and a nitroso group, which contribute to its reactivity and biological interactions. The molecular formula is C9H19NOC_9H_{19}NO with a molar mass of approximately 186.25 g/mol. The presence of the tetramethyl substituents enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso- is known to participate in various biochemical reactions due to its functional groups. The nitroso group can undergo reduction to form amines or react with electrophiles, while the hydroxyl group can engage in dehydration reactions. These properties suggest potential roles in:

Antimicrobial Studies

A study evaluated various piperidine derivatives for their antimicrobial efficacy. The results indicated that certain analogs demonstrated selective antibacterial activity against Micrococcus luteus (MIC90 = 2.0 µM) and moderate activity against other resistant strains . Although direct studies on 4-Piperidinol are scarce, its structural similarity to active compounds suggests potential efficacy.

HIV Research

In another study focusing on HIV entry inhibitors, compounds structurally related to 4-Piperidinol were tested for their ability to inhibit viral entry without affecting later stages of the HIV life cycle. These compounds effectively inhibited both X4 and R5 tropic strains in vitro . This highlights the potential for further exploration of 4-Piperidinol in antiviral research.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
2,2,6,6-Tetramethylpiperidin-4-olC9H19NOHydroxyl group without nitroso functionality
4-PiperidoneC5H9NOContains a ketone instead of hydroxyl or nitroso groups
N-Nitroso 4-Hydroxy-2,2,6,6-tetramethylpiperidineC9H18N2OExhibits similar nitroso functionality

This table illustrates how variations in functional groups influence the biological activity of piperidine derivatives.

Conclusion and Future Directions

The exploration of 4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso-'s biological activity is still in its early stages. However, existing studies suggest promising antimicrobial and antiviral properties linked to its structural features. Further research is necessary to elucidate its specific interactions with biological targets and to explore its therapeutic potential fully.

Future studies could focus on:

  • In vivo Testing : Evaluating the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Understanding the detailed mechanisms through which it exerts its biological effects.
  • Synthesis of Derivatives : Developing new analogs that may enhance potency or reduce toxicity.

Scientific Research Applications

4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso-, also known as 2,2,6,6-tetramethyl-1-nitrosopiperidin-4-ol, is a piperidine derivative with a variety of applications . Piperidines are organic compounds containing a saturated six-member ring with one nitrogen atom and five carbon atoms . Research on 2,2,6,6-tetrasubstituted piperidines, which have a sterically hindered nitrogen atom, began more than a century ago .

Applications

  • Ganglion-Blocking Agents Studies have explored 2,2,6,6-tetramethylpiperidines as ganglion-blocking agents. For instance, 1,2,2,6,6-pentamethyl-piperidine has been used in medical practice for this purpose .
  • Medicinal uses Temekhin, a quinuclidine analog, exhibits therapeutic activity and is used in treating lung and brain edemas and chronic hypotonia associated with kidney failure. It is also used for the prevention and arrest of hypertonic crises .
  • Iminoxy-Radicals 2,2,6,6-Tetramethylpiperidine derivatives serve as starting materials for synthesizing stable iminoxy-radicals . Iminoxy-radicals of the 2,2,6,6-tetramethylpiperidine series are used to solve theoretical and applied problems in experimental biophysics, polymer chemistry, analytical and forensic chemistry, biochemistry, and molecular biology, for example, as spin labels and probes, paramagnetic inhibitors and stabilizers . They also see use in instrument making as components of lasers, masers, current sources, magnetometers, and dosimeters .
  • Antibiotics Silica nanoparticles labeled with 2,2,6,6-tetramethyl-4-piperidinol-based amine N-halamine have applications as potent antibiotics for deactivating bacteria .
  • Human Exposome Studies 2,2,6,6-Tetramethyl-4-piperidinol is part of the human exposome, referring to the collection of exposures of an individual in a lifetime and their relation to health . It is found in individuals exposed to the compound or its derivatives .

Comparison with Similar Compounds

Research Findings and Data

Thermodynamic Stability: Nitroso-piperidines exhibit lower thermal stability compared to hydroxyl or ketone analogs due to the labile N–NO bond, which decomposes above 100°C .

Spectroscopic Differentiation :

  • NMR : The nitroso group in 640-01-7 causes distinct deshielding in ¹H NMR (δ ~2.5–3.0 ppm for adjacent methyl groups) compared to hydroxyl analogs (δ ~1.2–1.8 ppm) .
  • Mass Spectrometry: Characteristic fragmentation patterns include loss of NO (30 Da) in nitroso derivatives .

Preparation Methods

Catalytic Hydrogenation of 2,2,6,6-Tetramethyl-4-Piperidone

The foundational step in synthesizing the target compound involves preparing the sterically hindered piperidinol core. As detailed in CN104628626A, 2,2,6,6-tetramethyl-4-piperidinol is synthesized via catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone. The process employs Raney nickel as a catalyst in organic solvents (e.g., ethanol or methanol) under hydrogen pressures of 10–50 bar at 60–100°C, achieving yields exceeding 95%. The reaction mechanism proceeds through adsorption of the ketone onto the catalyst surface, followed by sequential hydrogenation of the carbonyl group to a hydroxyl moiety. Steric hindrance from the tetramethyl groups necessitates prolonged reaction times (8–12 hours) to ensure complete conversion.

Electrochemical and Chemical Reduction Alternatives

Electrochemical reduction in alkaline media and chemical reduction using sodium borohydride or lithium aluminum hydride offer supplementary pathways. However, these methods face challenges in scalability and byproduct formation, rendering catalytic hydrogenation the industrial standard.

Nitrosation of 2,2,6,6-Tetramethyl-4-Piperidinol

Reaction Mechanism and Conditions

Introducing the nitroso group at the nitrogen position requires nitrosation of the secondary amine in 2,2,6,6-tetramethyl-4-piperidinol. This is achieved by treating the piperidinol with sodium nitrite (NaNO₂) in acidic aqueous or methanolic solutions at 0–5°C. The reaction proceeds via diazotization, where the amine reacts with nitrous acid (HNO₂) to form an N-nitrosamine intermediate. Steric shielding from the tetramethyl groups slows the reaction, necessitating extended stirring (24–48 hours) and excess NaNO₂ to drive completion.

Isolation and Purification

Post-reaction, the crude product is neutralized with sodium bicarbonate, extracted using dichloromethane, and purified via vacuum distillation or recrystallization from hexane. Yields typically range from 70–85%, with purity confirmed by NMR and mass spectrometry.

Reduction of 2,2,6,6-Tetramethyl-1-Nitroso-4-Piperidone

Ketone Reduction Strategies

An alternative route involves reducing the ketone group in 2,2,6,6-tetramethyl-1-nitroso-4-piperidone (PubChem CID 69496) to the corresponding alcohol. Sodium borohydride (NaBH₄) in methanol at 0°C selectively reduces the carbonyl without affecting the nitroso group, yielding 85–90% product. Catalytic hydrogenation with palladium on carbon (Pd/C) under mild hydrogen pressure (1–2 bar) is also effective but risks over-reduction of the nitroso moiety to an amine.

Stereochemical Considerations

The tetramethyl substituents enforce a rigid chair conformation in the piperidine ring, directing the nitroso group to occupy an axial position to minimize steric clashes. This conformational preference influences reaction kinetics, as equatorial attack by reducing agents is sterically hindered.

Comparative Analysis of Synthetic Routes

Parameter Nitrosation of Piperidinol Reduction of Piperidone
Starting Material Piperidinol Nitroso-piperidone
Reaction Conditions Acidic, low temperature Mild reducing conditions
Yield (%) 70–85 85–90
Key Challenge Steric hindrance Nitroso group stability
Industrial Scalability Moderate High

Industrial Applications and Optimizations

Catalyst Innovations

Recent patents (EP0302020A2) highlight the use of water-tolerant catalysts like ruthenium on alumina for reductive amination, which could be adapted for ketone reductions in the presence of nitroso groups. Such catalysts enhance selectivity and reduce side reactions.

Solvent-Free Protocols

Emerging methodologies eliminate solvents by exploiting the low melting points of intermediates (e.g., 2,2,6,6-tetramethyl-4-piperidone melts at 35°C). Molten-phase reactions improve energy efficiency and simplify purification.

Q & A

Q. What are the recommended synthetic routes for 4-Piperidinol, 2,2,6,6-tetramethyl-1-nitroso-?

Methodological Answer: The synthesis typically involves nitrosation of the parent amine, 2,2,6,6-tetramethyl-4-piperidinol, under acidic conditions. A common approach uses sodium nitrite (NaNO₂) in an aqueous HCl or acetic acid medium at 0–5°C to introduce the nitroso (-NO) group at the 1-position. Reaction progress can be monitored via TLC or UV-Vis spectroscopy for nitroso group formation (~250–300 nm). Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Structural confirmation requires cross-validation with NMR (¹H/¹³C), IR (N=O stretch ~1500 cm⁻¹), and mass spectrometry (e.g., molecular ion peak at m/z 184) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • Mass Spectrometry (MS): Electron ionization (EI-MS) shows a molecular ion peak at m/z 184 (C₉H₁₆N₂O₂) with characteristic fragmentation patterns, such as loss of NO (m/z 154) or C₃H₆N (m/z 127) .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR in CDCl₃ reveals singlet peaks for the four equivalent methyl groups (δ ~1.1–1.3 ppm) and downfield shifts for the piperidinol hydroxyl (δ ~3.5 ppm). ¹³C NMR confirms quaternary carbons at the 2,6-positions (δ ~45–50 ppm) .
  • Infrared (IR) Spectroscopy: Detect the nitroso group via N=O stretching vibrations (~1500 cm⁻¹) and hydroxyl (O-H) stretches (~3200–3400 cm⁻¹) .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer: The compound is sparingly soluble in water due to its hydrophobic tetramethyl groups but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform, dichloromethane). Solubility tests should be conducted at 25°C under inert atmospheres to prevent nitroso group degradation. For aqueous solubility enhancement, consider using cyclodextrin complexes or co-solvents like ethanol (20–30% v/v) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in mass spectral data across different instruments?

Methodological Answer: Discrepancies in fragmentation patterns may arise from tautomerism (nitroso ↔ oxime forms) or instrument-specific ionization efficiencies. To address this:

  • Perform tandem MS (MS/MS) to isolate specific fragments and compare with reference libraries (e.g., NIST or EPA/NIH databases) .
  • Use isotopic labeling (e.g., ¹⁵N-nitrosation) to track fragmentation pathways.
  • Validate results with high-resolution MS (HRMS) to confirm exact masses (e.g., m/z 184.1212 for C₉H₁₆N₂O₂) .

Q. What factors influence the thermal and photochemical stability of the nitroso group in this compound?

Methodological Answer: The nitroso group is prone to degradation under UV light or elevated temperatures. Stability studies should include:

  • Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (onset ~170°C) and identify gaseous byproducts (e.g., NO, CO) using coupled GC-MS .
  • Photostability Tests: Expose samples to UV light (λ = 254–365 nm) in quartz cells and track degradation via HPLC or UV-Vis spectroscopy. Use amber glassware for storage to minimize photolysis .
  • Kinetic Studies: Measure half-lives under varying pH and temperature conditions to optimize storage protocols (e.g., −20°C under argon) .

Q. How can computational modeling assist in predicting tautomeric equilibria (nitroso vs. oxime forms)?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict the relative stability of tautomers. Key steps:

Optimize geometries for both nitroso and oxime forms.

Calculate Gibbs free energy differences (ΔG) to determine the dominant tautomer.

Simulate IR and NMR spectra for comparison with experimental data.

Use Molecular Dynamics (MD) simulations to study solvent effects (e.g., polarity on tautomer distribution) .

Q. How to design experiments to study its potential as a radical scavenger or spin trap?

Methodological Answer: The nitroso group can act as a radical scavenger via spin-trapping mechanisms. Experimental design:

  • Electron Paramagnetic Resonance (EPR): React the compound with radicals (e.g., hydroxyl radicals from Fenton reactions) and detect nitroxide adducts (e.g., triplet signals with hyperfine splitting constants ~15 G) .
  • Competitive Assays: Compare scavenging efficiency with TEMPOL (a known nitroxide radical) using DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays .

Data Contradiction Analysis

Q. How to address conflicting spectral data reported in NIST and EPA/NIH databases?

Methodological Answer: Cross-reference data using the following steps:

Verify instrument parameters (e.g., ionization energy in MS, solvent in NMR).

Check for tautomeric or conformational isomers (e.g., axial vs. equatorial nitroso group).

Replicate experiments under standardized conditions (e.g., 70 eV EI-MS, CDCl₃ for NMR).

Consult supplemental data from peer-reviewed studies (e.g., HRMS in pharmacological derivatives ).

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Ventilation: Work in a fume hood to minimize inhalation of decomposition products (e.g., NOx gases).
  • Storage: Store in amber vials under argon at −20°C. Label containers with hazard warnings (e.g., H315, H319, H335) .

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